N-hexanoyl-L-Homoserine lactone-d3
Overview
Description
N-hexanoyl-L-Homoserine lactone-d3 is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 202.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quorum Sensing and Bioluminescence : C6-HSL is involved in quorum sensing, which regulates gene expression in bacteria like Vibrio fischeri, affecting phenomena such as bioluminescence (Schaefer et al., 1996).
Stability and Interaction with Plants : The stability of C6-HSL varies with pH and temperature. It also interacts with plants differently; for example, legume plants like Lotus can rapidly degrade C6-HSL (Delalande et al., 2005).
Synthesis and Structure : Studies on the synthesis of C6-HSL and its structural analysis provide insights into its role in bacterial communication. For instance, its infrared study in different solvents helps understand its behavior in biological contexts (Kim et al., 2011).
Microbial Flocculant Production : C6-HSL enhances the production of microbial flocculants in Agrobacterium tumefaciens, indicating its role in microbial processes beyond quorum sensing (Yang et al., 2016).
Quorum Quenching Systems : Novel systems using molecularly imprinted nanoparticles have been developed for enhancing the degradation of C6-HSL, demonstrating its role in quorum quenching (García López et al., 2019).
AHL Signal Molecules Detection : Thin-layer chromatography has been utilized to detect and characterize C6-HSL, further emphasizing its importance in bacterial communication (Shaw et al., 1997).
Biodegradation of Pollutants : C6-HSL plays a role in the biodegradation of aromatic compounds by Pseudomonas aeruginosa, suggesting its involvement in environmental remediation processes (Yong & Zhong, 2010).
Properties
IUPAC Name |
6,6,6-trideuterio-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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